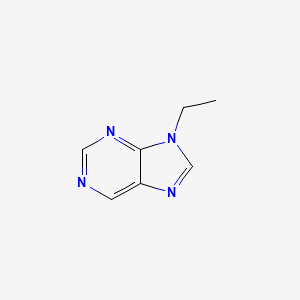

9-Ethyl-9h-purine

Beschreibung

Significance of Purine (B94841) Scaffolds in Contemporary Chemical Biology Research

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is one of the most fundamental structures in the chemistry of life. chemsynthesis.comresearchgate.net Its paramount significance is underscored by its presence as the core of adenine (B156593) and guanine, two of the four nucleobases that are the fundamental building blocks of nucleic acids, DNA and RNA. chemsynthesis.comresearchgate.net This central role in genetic information storage and transmission makes the purine structure a cornerstone of all known living organisms. chemsynthesis.com

Beyond their role in genetics, purine derivatives are pivotal in cellular metabolism and signaling. chemsynthesis.comacs.org They are integral components of energy-rich molecules like adenosine (B11128) triphosphate (ATP), coenzymes, and intracellular signaling molecules. chemsynthesis.com In medicinal chemistry and chemical biology, the purine scaffold is recognized as a "privileged" structure. This is due to its ability to interact with a multitude of biological targets with high affinity, making it a valuable pharmacophore in drug discovery. acs.orgacs.org Researchers have extensively investigated purine-containing compounds for their therapeutic potential against a wide spectrum of diseases, including cancer, viral infections, and autoimmune disorders. acs.orgnist.gov The unique structural features of purines and their capacity to be functionalized at various positions allow for the generation of diverse libraries of bioactive molecules, positioning them at the forefront of pharmaceutical research. acs.orgacs.org

N9-Substitution in Purine Chemistry: A Review of Evolving Synthetic Strategies and Frontier Research Directions

Modification of the purine core is a key strategy in medicinal chemistry to develop novel therapeutic agents. Among these modifications, substitution at the N9 position of the purine ring is of particular importance for creating analogues of nucleosides with diverse biological activities. researchgate.netresearchgate.net The synthesis of N9-alkylated purines has been a subject of extensive research, with efforts focused on achieving high yield and regioselectivity. nist.gov

A persistent challenge in purine alkylation is controlling the regioselectivity between the N9 and N7 positions, as direct alkylation often yields a mixture of isomers. nih.gov Traditional synthetic methods typically involve the reaction of a purine with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). nih.gov However, these conditions can lead to the formation of both N9 and N7-alkylated products. nih.gov

To address these challenges, several evolving and more sophisticated synthetic strategies have been developed. The Mitsunobu reaction, which utilizes an alcohol, triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), offers a valuable method for the N9-alkylation of purines. acs.org This reaction is particularly useful for introducing various substituents. acs.org

More recent frontier research has focused on developing more efficient and selective methods. One such advancement is the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a promoter for N9-alkylation, which can significantly accelerate the reaction, often completing within minutes and yielding the desired N9 product with high selectivity. nist.gov Microwave-assisted synthesis has also emerged as a powerful tool, reducing reaction times and often improving regioselectivity towards the N9 isomer by minimizing the formation of byproducts. thieme-connect.deguidechem.com Furthermore, solid-phase synthesis techniques are being employed to create libraries of N9-substituted purine derivatives for high-throughput screening. researchgate.net These advanced strategies are crucial for the continued exploration of the chemical space around the purine scaffold.

Interactive Table 1: Evolving Synthetic Strategies for N9-Alkylation of Purines

| Method | Reagents & Conditions | Key Advantages | Citations |

|---|---|---|---|

| Classical Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF) | Well-established, readily available reagents. | nih.gov |

| Mitsunobu Reaction | Alcohol, PPh₃, DIAD/DEAD, Solvent (e.g., THF) | Good for a wide range of alcohol substrates. | acs.org |

| TBAF-Assisted Alkylation | Tetrabutylammonium fluoride (TBAF) | Rapid reaction times, high yield and selectivity. | nist.gov |

| Microwave-Assisted Synthesis | Microwave irradiation, various reagents | Reduced reaction times, improved yields and selectivity. | thieme-connect.deguidechem.com |

| Solid-Phase Synthesis | Polymer-supported reagents, various coupling steps | Amenable to combinatorial library synthesis. | researchgate.net |

Scope and Objectives for Advanced Research on 9-Ethyl-9H-purine within Purine Science

The specific compound, this compound, and its derivatives represent a focused area of investigation within the broader field of purine chemistry. Research into this particular N9-alkylpurine is driven by the search for new therapeutic agents, particularly in oncology. nih.gov Studies have shown that various 9-ethylpurine derivatives exhibit moderate antiproliferative activities against several cancer cell lines. researchgate.net

A key objective in the advanced study of this compound is to synthesize and screen new series of its derivatives to identify compounds with potent and selective anticancer efficacy. nih.gov For instance, a series of novel this compound derivatives (EPD) was synthesized and evaluated for its ability to inhibit the proliferation of various human tumor cells, including cervical cancer, osteosarcoma, and ovarian cancer cell lines. nih.gov The chemical structures of these synthesized compounds were confirmed using modern analytical techniques such as ¹H NMR and LCMS analyses. nih.gov

Structure-activity relationship (SAR) studies form a crucial part of this research. nih.gov By systematically modifying the substituents on the purine ring of the 9-ethylpurine scaffold, researchers aim to understand how different chemical groups influence biological activity. For example, SAR studies on EPDs revealed that the presence of specific groups, such as trifluoromethoxy and trifluoromethyl, was responsible for significant activity against cervical cancer cells, while an isopropoxy group conferred inhibitory effects against osteosarcoma and ovarian cancer cells. nih.gov This targeted approach allows for the rational design of more effective purine-based drug candidates.

Interactive Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 5427-23-6 | |

| Molecular Formula | C₇H₈N₄ | |

| Molecular Weight | 148.169 g/mol | |

| Monoisotopic Mass | 148.07490 g/mol | |

| Topological Polar Surface Area | 43.6 Ų | |

| Hydrogen Bond Acceptor Count | 3 | |

| Complexity | 138 |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5427-23-6 |

|---|---|

Molekularformel |

C7H8N4 |

Molekulargewicht |

148.17 g/mol |

IUPAC-Name |

9-ethylpurine |

InChI |

InChI=1S/C7H8N4/c1-2-11-5-10-6-3-8-4-9-7(6)11/h3-5H,2H2,1H3 |

InChI-Schlüssel |

LXOLKJDDCPMPIO-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=NC2=CN=CN=C21 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 9 Ethyl 9h Purine and Its Core Derivatives

Regioselective N9-Alkylation Strategies for Purine (B94841) Precursors

The direct alkylation of the purine ring is a fundamental approach for introducing substituents. However, because purines are ambident nucleophiles, such reactions can lead to mixtures of N7- and N9-alkylated products. ub.edu The development of methods to selectively target the N9 position is therefore of great interest. ub.eduresearchgate.net

Nucleophilic Alkylation Approaches Utilizing Ethyl Halides and Related Reagents

The classical method for synthesizing N-alkylated purines involves the reaction of a purine derivative with an alkyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base. researchgate.netmdpi.com This direct alkylation approach, however, is often complicated by a lack of regioselectivity, typically producing a mixture of N9 and N7 isomers, with the N9 product being the major isomer in many cases. ub.eduresearchgate.net

The ratio of N9 to N7 isomers is influenced by several factors, including the choice of base, solvent, and the reactivity of the alkylating agent. ub.eduresearchgate.net For instance, reactions that proceed quickly, often using more reactive alkyl halides, tend to favor the formation of the N9-alkylpurine. ub.edu Conversely, conditions requiring longer reaction times or higher temperatures are more likely to produce mixtures of both N7 and N9 isomers. ub.edu The use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has shown to provide good results in optimizing regioselectivity for the N9 position. ub.eduresearchgate.net Microwave-assisted synthesis has also been employed to significantly reduce reaction times, which in turn minimizes the formation of the N7 side product and improves the yield of the desired N9-alkylated purine. ub.eduresearchgate.net Another strategy involves introducing bulky substituents at the C6 position of the purine ring, which can sterically hinder the N7 position and thus direct alkylation preferentially to N9. mdpi.comnih.gov

| Method | Key Reagents/Conditions | Selectivity Outcome | Reference |

|---|---|---|---|

| Classical Alkylation | Ethyl halide, Base (e.g., NaH) | Mixture of N9 and N7 isomers, N9 often major | ub.eduresearchgate.net |

| Optimized Base | Tetrabutylammonium hydroxide | Improved N9 regioselectivity | ub.eduresearchgate.net |

| Microwave-Assisted | Microwave irradiation | Reduced reaction time, greater N9 regioselectivity | ub.eduresearchgate.net |

| Steric Shielding | Bulky C6-substituent (e.g., azolyl group) | Exclusive or high N9 selectivity | nih.gov |

| Fluoride-Assisted | Tetrabutylammonium fluoride (B91410) (TBAF) | Rapid reaction, high N9 yield and selectivity | nih.gov |

Catalyst-Mediated N9-Alkylation: Exploration of Copper(II)-Catalyzed Regioselectivity

To enhance regioselectivity and efficiency, metal-catalyzed approaches have been investigated. Copper-catalyzed reactions, for instance, have been applied to the synthesis of 6,7,8-trisubstituted purines through amidation reactions. acs.org While not a direct ethylation, this demonstrates the utility of copper in functionalizing the purine core. In the context of N-alkylation, palladium-catalyzed allylic alkylation has been used, though it still produced a mixture of N9 and N7 isomers, with the N9 product being favored in a 4:1 ratio. mdpi.com The development of more specific copper-catalyzed systems for direct N9-ethylation remains an area of interest for improving upon existing methods.

Mechanochemical Synthesis Pathways for N9-Ethylpurine Derivatives

Mechanochemistry, particularly ball milling, presents a solvent-free and often more efficient alternative to traditional solution-phase synthesis. ucm.es This technique has been successfully applied to a range of chemical transformations, including the synthesis of primary amides from esters. ucm.es The application of mechanochemical methods to the N-alkylation of purines is a promising green chemistry approach. For example, the synthesis of rufinamide, an antiepileptic drug, has been achieved using this methodology. ucm.es By grinding the purine precursor with an ethylating agent, potentially with a catalytic or basic additive, in a ball mill, it is possible to achieve the desired N9-ethylation, often with reduced reaction times and improved yields compared to conventional methods. ucm.es

Biocatalytic and Enzymatic Synthetic Routes for Purine Nucleoside Analogues (with relevance to N9-functionalization)

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to chemical methods for producing purine derivatives. mdpi.com Enzymes operate with high regio- and stereoselectivity, which can circumvent the challenges of protecting groups and isomer separation common in classical chemical synthesis. mdpi.comnih.gov

Transglycosylation Reactions Facilitated by Nucleoside Phosphorylases

Nucleoside phosphorylases (NPs) are enzymes that catalyze the reversible phosphorolysis of nucleosides into a free nucleobase and a sugar-1-phosphate. rug.nlnih.gov This reaction can be harnessed in a "one-pot" transglycosylation process to synthesize new nucleoside analogues. mdpi.com In this process, a donor nucleoside is phosphorolyzed by an NP to generate an in-situ sugar donor (e.g., α-D-ribose-1-phosphate), which is then coupled to an acceptor purine base to form a new nucleoside. nih.govresearchgate.net

This enzymatic approach is highly regioselective, almost exclusively forming the N9-glycosylated product, which is analogous to N9-alkylation. researchgate.net The process is efficient and sustainable, avoiding the need for complex protection-deprotection steps. mdpi.com The yield of the target nucleoside can be optimized by adjusting reaction conditions, such as the ratio of the sugar donor to the base acceptor and the concentration of inorganic phosphate. nih.govnih.gov For example, using a five-fold excess of a sugar donor can achieve a product yield of 90%. nih.govresearchgate.net

| Enzyme System | Reaction Type | Key Advantage | Typical Product | Reference |

|---|---|---|---|---|

| Nucleoside Phosphorylases (PNP, PyNP) | One-pot transglycosylation | High N9 regioselectivity | Purine nucleoside analogues | mdpi.comresearchgate.net |

| Thermostable NPs | Transglycosylation with dihalogenated purines | Sustainable and efficient synthesis | Dihalogenated nucleoside analogues | nih.govresearchgate.net |

| Engineered Bifunctional Fusion NPs | Transglycosylation (Purine <> Pyrimidine) | Single-step, one-pot synthesis | Diverse purine/pyrimidine (B1678525) analogues | rug.nl |

Enzymatic Synthesis of Halogenated Purine Nucleoside Analogues

Halogenated purine nucleosides, such as cladribine (B1669150) and fludarabine, are important therapeutic agents. mdpi.com Chemical synthesis routes for these compounds often suffer from low selectivity and yield. mdpi.com Enzymatic synthesis provides a powerful alternative. A study demonstrated the successful production of dihalogenated purine nucleoside analogues using thermostable nucleoside phosphorylases in transglycosylation reactions. mdpi.comnih.gov In this system, uridine (B1682114) or thymidine (B127349) served as sugar donors for the glycosylation of dihalogenated purine bases. nih.govresearchgate.net The final purified product yields were approximately 50% for all target compounds, showcasing a viable and efficient biocatalytic route to this important class of N9-substituted purines. nih.govresearchgate.net This demonstrates the capacity of enzymatic systems to handle modified purine substrates and produce valuable nucleoside analogues with high purity. mdpi.com

Strategic Application of Protecting Groups in 9-Ethyl-9H-purine Synthesis

The synthesis of this compound and its derivatives often necessitates the use of protecting groups to ensure regioselectivity, particularly to favor alkylation at the N9 position over other potentially reactive sites, such as N7. The purine ring system presents multiple nucleophilic nitrogen atoms, and uncontrolled alkylation can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.

A primary challenge in the synthesis of 9-substituted purines is preventing the formation of the N7-alkylated isomer. The strategic selection of protecting groups can shield specific nitrogen atoms from reaction, thereby directing the ethyl group to the N9 position. While direct alkylation of purine itself can be complex, the use of precursors such as 6-chloropurine (B14466) or other substituted purines provides a common starting point. In these cases, the focus of protection shifts to directing the N-alkylation.

One common strategy involves the use of bulky groups that sterically hinder the N7 position. For instance, in related purine syntheses, the introduction of a substituent at the C6 position can influence the site of alkylation. A study on 6-(heteroaryl)purines demonstrated that a coplanar conformation of a linked azole ring at C6 could shield the N7 position, leading to exclusive N9 alkylation with ethyl iodide. nih.gov This principle of using a C6 substituent as an internal directing group can be a valuable strategy.

Another approach involves the transient protection of the purine ring. While not always classified as traditional protecting groups, certain reaction conditions can favor N9 substitution. For example, the use of β-cyclodextrin has been shown to assist in the regioselective N9 alkylation of purine by encapsulating the purine ring in a way that blocks the N7 position from the alkylating agent. researchgate.netresearchgate.net

In the context of synthesizing more complex derivatives of this compound, protecting groups for exocyclic functional groups are crucial. For example, if the purine core is substituted with amino or hydroxyl groups, these must be protected before N-alkylation to prevent side reactions. Common protecting groups for amino functions in purine chemistry include acyl groups like benzoyl (Bz) or the base-labile fluoren-9-ylmethoxycarbonyl (Fmoc) group. jocpr.com For hydroxyl groups, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) or trityl ethers like dimethoxytrityl (DMT) are frequently employed due to their stability and ease of removal under specific conditions. jocpr.com

The choice of protecting group is dictated by its compatibility with the subsequent reaction conditions for introducing the ethyl group and any other modifications to the purine scaffold. The protecting group must be stable during ethylation and then be selectively removable without affecting the newly introduced N9-ethyl group or other parts of the molecule.

Table 1: Examples of Protecting Group Strategies in Purine Synthesis

| Protecting Group/Strategy | Targeted Site | Purpose | Typical Reagents for Removal |

| C6-heteroaryl substituent | N7-position | Steric hindrance to direct N9 alkylation | Not applicable (directing group) |

| β-Cyclodextrin | N7-position | Cavity blocking to direct N9 alkylation | Non-covalent, separation after reaction |

| Benzoyl (Bz) | Exocyclic amino groups | Prevention of N-alkylation/acylation | Ammonolysis |

| Fluoren-9-ylmethoxycarbonyl (Fmoc) | Exocyclic amino groups | Base-labile protection | Piperidine |

| tert-Butyldimethylsilyl (TBDMS) | Exocyclic hydroxyl groups | Protection during synthesis | Fluoride ions (e.g., TBAF) |

| Dimethoxytrityl (DMT) | 5'-Hydroxyl group (in nucleosides) | Acid-labile protection | Mild acid (e.g., dichloroacetic acid) |

Development of Efficient One-Pot Synthetic Procedures for this compound Derivatives

The development of one-pot synthetic procedures for this compound derivatives represents a significant advancement in medicinal and organic chemistry, offering advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact. These methods combine multiple reaction steps into a single sequence without the isolation of intermediates, thereby streamlining the synthetic process.

One notable approach to the one-pot synthesis of polysubstituted purines begins with appropriately substituted pyrimidine precursors. For example, a method has been reported for the synthesis of 6,8,9-polysubstituted purine libraries starting from 5-amino-4-chloro-6-alkylaminopyrimidines. researchgate.net This type of reaction could be adapted for the synthesis of this compound derivatives by utilizing a pyrimidine that can be cyclized and subsequently ethylated at the N9 position in a single pot. The process often involves the formation of a Schiff base followed by annulation to construct the imidazole (B134444) portion of the purine ring. researchgate.net

Another strategy involves the direct construction of the substituted purine ring system from acyclic or simpler heterocyclic precursors in a one-pot fashion. For instance, novel 9-substituted cyanopurine derivatives have been synthesized in a three-step, high-yield process starting from diaminomaleonitrile. researchgate.net The final step, which involves the reaction of an amidine intermediate with triethyl orthoformate, could potentially be combined with an N-ethylation step in a one-pot sequence.

The Mitsunobu reaction is a powerful tool that has been utilized in the synthesis of 9-substituted purines and can be incorporated into one-pot procedures. For the synthesis of 9-cinnamyl-9H-purine derivatives, a Mitsunobu reaction between an allylic alcohol and 6-chloropurine or 2,6-dichloropurine (B15474) was employed to install the N9-substituent. nih.gov This reaction could be followed by in-situ nucleophilic substitution at the C6 position to generate a variety of derivatives in a one-pot sequence.

Table 2: Key Features of One-Pot Syntheses for Purine Derivatives

| Starting Materials | Key Reactions | Advantages | Potential for this compound Derivatives |

| 5-Amino-4-chloro-6-alkylaminopyrimidines | Schiff base formation, annulation, N-alkylation | High efficiency for library synthesis, structural diversity. researchgate.net | Adaptable by using an ethylating agent in the final step. |

| Diaminomaleonitrile, aromatic amines, triethyl orthoformate | Formamidine formation, cyclization | High yield, simple starting materials. researchgate.net | N-ethylation could be integrated into the cyclization step. |

| Allylic alcohols, chloropurines, various amines | Mitsunobu reaction, nucleophilic substitution | Mild reaction conditions, access to diverse C6-substituted derivatives. nih.gov | Use of ethanol (B145695) in a modified Mitsunobu or subsequent direct ethylation. |

Chemical Reactivity and Advanced Derivatization Studies of 9 Ethyl 9h Purine

Nucleophilic Substitution Reactions at the C6 Position of 9-Ethyl-9H-purine Derivatives

The C6 position of the purine (B94841) ring, particularly when substituted with a good leaving group such as chlorine, is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. 6-Chloro-9-ethyl-9H-purine is a key intermediate where the chlorine atom at C6 can be readily displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, including amines, thiols, alkoxides, and amino acids, thereby expanding the structural complexity and potential biological activity of the purine scaffold benchchem.combenchchem.com.

The general mechanism involves the attack of a nucleophile at the electron-deficient C6 carbon, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity. This reaction is typically conducted in polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base to deprotonate the nucleophile or scavenge the HCl byproduct benchchem.combenchchem.com.

Table 3.1.1: Nucleophilic Substitution at the C6 Position of 6-Chloro-9-ethyl-9H-purine

| Nucleophile | Reaction Conditions | Product Type | Citation |

| L-Valine | Na₂CO₃ or K₂CO₃, DMF | 9-Ethyl-N-(9H-purin-6-yl)valine | benchchem.com |

| Amines (RNH₂) | Base (e.g., Et₃N), Solvent (e.g., EtOH), Heat | 6-Amino-9-ethyl-9H-purine derivatives | benchchem.com |

| Thiols (RSH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 6-Thio-9-ethyl-9H-purine derivatives | benchchem.com |

| Alkoxides (RO⁻) | Base (e.g., NaH), Solvent (e.g., THF) | 6-Alkoxy-9-ethyl-9H-purine derivatives | benchchem.com |

Advanced C8 Functionalization and Derivatization Strategies for N9-Alkylpurines

The C8 position of the purine ring presents an alternative site for functionalization, offering pathways to novel derivatives with potentially altered electronic and steric properties. Advanced strategies have been developed to achieve selective C8 modification, often employing organometallic intermediates or transition-metal catalysis.

Investigation of Lithiation-Halogenation via 8-Purinyl Anion Intermediates

One established method for C8 functionalization involves the deprotonation of the C8-H bond using strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA). This process generates a transient 8-purinyl anion intermediate, which can then be trapped with various electrophiles, including halogenating agents like iodine (I₂) or bromine (Br₂), to introduce halogens at the C8 position uio.nothieme-connect.de. This lithiation-halogenation sequence is a powerful tool for preparing 8-halopurines, which subsequently serve as substrates for further cross-coupling reactions uio.nouio.no. The regioselectivity for C8 deprotonation is often high, especially when the N9 position is alkylated, as the N-H proton is absent uio.no.

Table 3.2.1.1: C8-Halogenation via Lithiation of Purines

| Purine Substrate (N9-alkylated) | Lithiating Agent | Electrophile | Halogenating Agent | Yield (%) | Citation |

| N9-Alkylpurine | LDA | I₂ | Iodine | Good | uio.nothieme-connect.de |

| N9-Alkylpurine | LDA | Br₂ | Bromine | Good | uio.nothieme-connect.de |

Palladium-Catalyzed Cross-Coupling Reactions for C8 Modification

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of heterocyclic systems, including purines. C8-halogenated purines, readily prepared via lithiation-halogenation or other routes, are excellent substrates for various palladium-catalyzed transformations such as Suzuki-Miyaura, Stille, and Sonogashira couplings mdpi.comnih.govuio.nonih.gov. These reactions allow for the introduction of aryl, heteroaryl, alkenyl, and alkynyl groups at the C8 position, significantly diversifying the purine scaffold. Direct C-H activation strategies, often mediated by palladium or copper catalysts, also enable the direct arylation or alkenylation of the C8 position without the need for pre-installed halogens nih.govresearchgate.net.

Table 3.2.2.1: Palladium-Catalyzed Cross-Coupling at the C8 Position of Purines

| Purine Substrate (C8-Halogenated) | Coupling Partner | Catalyst System | Solvent | Temperature | Yield (%) | Citation |

| 8-Iodopurine derivative | Arylboronic acid | Pd(OAc)₂, CuI, Piperidine | DMF | 100-150 °C | Up to 99 | nih.gov |

| 8-Bromopurine derivative | Aryl halide | Pd(PPh₃)₄ | DMF | - | - | mdpi.com |

| 8-Iodopurine derivative | Tributylvinylstannane | Pd(PPh₃)₄ | DMF | - | ~100 | mdpi.comuio.no |

| Purine (C8-H) | Aryl iodide | Pd(OAc)₂, CuI, Cs₂CO₃ | DMF | 125 °C | 27-50 | nih.gov |

Regioselective C6–H Hydroxyalkylation of Purines and Purine Nucleosides

Recent advancements have introduced metal-free, direct C-H functionalization methods for purines. Notably, the regioselective C6–H hydroxyalkylation of purines and purine nucleosides has been achieved through the α-C(sp³)–H functionalization of alcohols under mild, radical-initiated conditions thieme-connect.comacs.orgacs.orgnih.gov. This methodology avoids the use of transition metals, light, or protecting groups, offering a direct and efficient route to C6-hydroxyalkylated purines. The reaction typically employs a radical initiator, such as trimethylsilyl (B98337) azide (B81097) (TMSN₃) in combination with an oxidant like [bis(trifluoroacetoxy)iodo]benzene, operating at room temperature thieme-connect.comacs.org. This approach is highly tolerant of various functional groups, enabling the synthesis of complex purine derivatives.

Table 3.2.3.1: Direct C6–H Hydroxyalkylation of Purines

| Purine Substrate | Alcohol Reagent | Initiator/Oxidant System | Conditions | Product Type | Citation |

| Purine | Methanol | TMSN₃ / PhI(OAc)₂ | Room Temperature | C6-Hydroxymethylpurine | thieme-connect.comacs.orgacs.orgnih.gov |

| Purine | Ethanol (B145695) | TMSN₃ / PhI(OAc)₂ | Room Temperature | C6-(1-Hydroxyethyl)purine | thieme-connect.comacs.orgacs.orgnih.gov |

| Purine | Propanol | TMSN₃ / PhI(OAc)₂ | Room Temperature | C6-(1-Hydroxypropyl)purine | thieme-connect.comacs.orgacs.orgnih.gov |

Diversification Strategies for Constructing Novel this compound Scaffolds

The synthesis of novel this compound scaffolds often involves sequential functionalization at multiple positions of the purine ring, leading to complex, highly substituted derivatives. These strategies leverage the distinct reactivity profiles of different positions on the purine core.

Synthesis of Complex 2,6,9-Trisubstituted Purine Derivatives

The construction of 2,6,9-trisubstituted purine derivatives is a common objective in medicinal chemistry, often starting from readily available di- or tri-halogenated purines. A typical synthetic sequence might involve initial alkylation at the N9 position, followed by sequential nucleophilic substitutions or cross-coupling reactions at the C2 and C6 positions. For instance, starting from 2,6-dichloropurine (B15474), alkylation at N9 can be achieved using alkyl halides under basic conditions. Subsequently, the chlorine atoms at C2 and C6 can be selectively replaced by various nucleophiles or coupled with organometallic reagents to introduce diverse substituents mdpi.comresearchgate.netacs.org.

A general strategy for synthesizing 2,6,9-trisubstituted purines involves:

N9-Alkylation: Introduction of the ethyl group at the N9 position of a suitable purine precursor (e.g., 6-chloropurine (B14466) or 2,6-dichloropurine) using ethyl halides and a base.

C6 Functionalization: Nucleophilic substitution or cross-coupling at the C6 position.

C2 Functionalization: Introduction of a substituent at the C2 position, often through similar substitution or coupling reactions.

Table 3.3.1.1: General Strategy for 2,6,9-Trisubstituted Purine Synthesis

| Step | Position | Reaction Type | Reagents/Conditions | Intermediate/Product Type | Citation |

| 1 | N9 | Alkylation | Ethyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 9-Ethyl-6-chloropurine | benchchem.com |

| 2 | C6 | Nucleophilic Substitution / Cross-Coupling | Amine/Boronic acid, Catalyst (if needed) | 9-Ethyl-6-substituted purine | benchchem.commdpi.com |

| 3 | C2 | Nucleophilic Substitution / Cross-Coupling | Amine/Boronic acid, Catalyst (if needed) | 2,6,9-Trisubstituted purine | mdpi.comresearchgate.net |

These derivatization strategies highlight the rich chemistry of the purine scaffold and its N9-alkylated derivatives, providing access to a vast array of compounds with potential applications in various fields, particularly in drug discovery.

Compound List:

this compound

6-Chloro-9-ethyl-9H-purine

Purine

N9-Alkylpurines

6-Chloropurine

8-Purinyl anion

2,6,9-Trisubstituted purine derivatives

Purine nucleosides

L-Valine

Amines

Thiols

Alkoxides

LDA (Lithium diisopropylamide)

Iodine (I₂)

Bromine (Br₂)

Arylboronic acid

Aryl halide

Tributylvinylstannane

Alcohols (Methanol, Ethanol, Propanol)

TMSN₃ (Trimethylsilyl azide)

PhI(OAc)₂ ([Bis(trifluoroacetoxy)iodo]benzene)

2,6-Dichloropurine

Computational Chemistry and Molecular Modeling of 9 Ethyl 9h Purine Systems

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the chemical structure of a molecule relates to its biological activity. These studies aim to develop predictive models that can guide the design of new compounds with enhanced efficacy and desired properties. Research on purine (B94841) derivatives, including those with modifications at the N9 position, has extensively utilized QSAR methodologies.

Studies involving 9-ethyl-9H-purine derivatives (EPD) have specifically applied Structure-Activity Relationship (SAR) analysis to correlate structural modifications with anti-tumor activity. For instance, the presence of specific functional groups, such as trifluoromethoxy and trifluoromethyl groups in certain EPDs, has been identified as responsible for significant activity against cervical cancer cells. Similarly, an isopropoxy group in another derivative influenced its inhibitory effects on osteosarcoma and ovarian cancer cell types nih.govresearchgate.netjpionline.org. These findings highlight the importance of substituent effects on the purine scaffold for biological outcomes.

More broadly, QSAR studies on various purine derivatives have established predictive models for different biological targets. For example, models developed for substituted purine derivatives acting as c-Src tyrosine kinase inhibitors have reported high predictive correlation coefficients (r²) of approximately 0.8319, with cross-validated correlation coefficients (q²) around 0.7550 and external test set correlation coefficients (pred_r²) of about 0.7983 tandfonline.comresearchgate.net. These models often utilize molecular descriptors such as the SsCH3E-index, H-Donor Count, T_2_Cl_3, and SsOHcount tandfonline.comresearchgate.net. Other QSAR investigations on purine analogues have yielded models with parameters like R²trng = 0.919035, R²adj = 0.893733, Q²cv = 0.866475, and R²test = 0.636217, employing techniques like Genetic Function Algorithms (GFA) for model building nih.gov. These studies collectively demonstrate the utility of QSAR in predicting the activity of purine-based compounds against various targets, including P2X7 receptor antagonists pnu.ac.ir.

| QSAR Model Performance Metrics for Purine Derivatives | |

| Study Focus | Predictive Correlation (r²) |

| c-Src Tyrosine Kinase Inhibition | 0.8319 |

| P2X7 Receptor Antagonism | Varies (GA-MLR superior) |

| 2,9-Disubstituted Purine Anti-proliferative Activity | R²trng: 0.919035 |

| R²adj: 0.893733 | |

| Q²cv: 0.866475 | |

| R²test: 0.636217 |

Molecular Docking Studies in Ligand-Target Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, providing insights into binding modes and affinities. For purine derivatives, docking studies have been employed to understand their interactions with various protein targets involved in disease pathways, including cancer and viral infections.

Studies on purine derivatives have explored their binding to a range of enzymes and receptors. For instance, docking analyses of purine-based compounds against the Epidermal Growth Factor Receptor (EGFR) have revealed specific interactions. One compound, for example, formed three hydrogen bonds with amino acid residues Met 742 and Asp 831 within the EGFR active site, while the reference drug erlotinib (B232) formed two hydrogen bonds with Met 769 mdpi.com. In other research focusing on 2,9-disubstituted purines, a molecule designated as '22' exhibited a high binding energy of -10.4 kcal/mol when docked into the active site of EGFR-tyrosine kinase (EGFR-TK). This strong affinity was attributed to hydrogen interactions with residues MET793 and THR854, alongside hydrophobic interactions with residues like LEU718 and LEU844 nih.gov.

Further investigations have explored the docking of N-9 substituted purine derivatives with kinases such as P70-S6K1 and PI3K-δ. One compound, PP16, demonstrated particularly high binding affinities, with values of -14.7 kcal/mol for P70-S6K1 and -17.2 kcal/mol for PI3K-δ researchgate.net. Additionally, a 9-substituted purine derivative was docked to cyclin-dependent kinase 2 (CDK2), showing a high affinity indicated by a Ki value of 12.3 nM, attributed to halogen bonding between the C6-Cl group and Leu83 vulcanchem.com. Other purine derivatives have also been docked against targets like Toll-like receptors (TLRs) and breast cancer-related sites, with reported binding energies reaching -8.1 kcal/mol nih.gov, and against cyclooxygenase-2 (COX 2) with scores up to -8.82 kcal mol−1 rsc.org. These studies collectively underscore the role of molecular docking in elucidating the binding mechanisms and identifying potent purine-based inhibitors for therapeutic development.

| Molecular Docking Studies of Purine Derivatives | Target Protein | Binding Energy/Score (kcal/mol) | Key Interactions |

| 2,9-Disubstituted Purines | EGFR-Tyrosine Kinase | -10.4 | H-bonds with MET793, THR854; Hydrophobic with LEU718, LEU844, MET766, VAL726, ALA743, LYS745, MET790 |

| N-9 Substituted Purines | P70-S6K1 Kinase | -14.7 | Not specified |

| N-9 Substituted Purines | PI3K-δ Kinase | -17.2 | Not specified |

| 9-Substituted Purine Derivative | CDK2 | High affinity (Ki = 12.3 nM) | Halogen bonding between C6-Cl and Leu83 |

| Purine/Pteridine Derivatives | EGFR | Not specified | H-bonds with Met 742, Asp 831 (for compound 5a); H-bonds with Met 769 (for erlotinib) |

| Purine Derivatives | TLR9 Sites | -8.1 (average) | Not specified |

| Purine Isosteres | COX 2 | -8.82 | Not specified |

Advanced Spectroscopic and Analytical Characterization Methodologies for 9 Ethyl 9h Purine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, including 9-Ethyl-9H-purine derivatives core.ac.ukipb.pt. This technique exploits the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to provide detailed information about the molecular framework, connectivity, and the electronic environment of atoms.

For this compound derivatives, ¹H NMR spectroscopy is instrumental in confirming the presence and position of the ethyl group attached to the N9 nitrogen of the purine (B94841) ring. Characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl moiety are typically observed, often appearing as a triplet and a quartet, respectively, due to spin-spin coupling benchchem.comnih.gov. For instance, in a typical ¹H NMR spectrum, the ethyl group might exhibit a triplet for the CH₃ protons around δ 1.3–1.6 ppm and a quartet for the CH₂ protons around δ 4.3–4.4 ppm, with specific coupling constants (J) providing further structural confirmation benchchem.com.

Complementary ¹³C NMR spectroscopy provides information about the carbon skeleton, identifying distinct carbon environments within the purine ring and the ethyl substituent. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons core.ac.uk. For more complex derivatives or when resolving overlapping signals is necessary, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing proton-proton and proton-carbon correlations, thereby enabling complete structural assignments core.ac.ukipb.ptslideshare.net. The detailed chemical shifts and coupling patterns obtained from NMR analysis are crucial for confirming the successful synthesis and structural integrity of this compound derivatives nih.govresearchgate.netnih.govresearchgate.net.

Table 1: Representative ¹H NMR Data for the Ethyl Group in this compound Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Source Reference |

| CH₃ | ~1.3–1.6 | Triplet (t) | ~7.3–7.4 | benchchem.com |

| CH₂ | ~4.3–4.4 | Quartet (q) | ~7.4 | benchchem.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Derivative Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely utilized for both assessing the purity of synthesized compounds and identifying specific derivatives within a mixture pnrjournal.compnrjournal.commdpi.comresearchgate.net. The liquid chromatography component separates the components of a sample based on their differential partitioning between a stationary phase and a mobile phase, while the mass spectrometry component detects and quantifies these separated components by measuring their mass-to-charge ratio (m/z).

For this compound derivatives, LC-MS is essential for confirming the molecular weight of the target compound and identifying any impurities or by-products formed during synthesis nih.govmdpi.com. High-purity compounds typically show a dominant peak corresponding to the molecular ion, with minimal signals from other species mdpi.com. The technique can also be employed for the identification of novel derivatives by analyzing their characteristic mass fragmentation patterns. Method development for LC-MS often involves optimizing chromatographic conditions, such as the choice of stationary phase (e.g., C18 columns), mobile phase composition (including buffers and organic modifiers), and MS detection parameters (e.g., single ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity) pnrjournal.compnrjournal.com. The quantitative limit (LOQ) for impurities is a key parameter determined during method validation, often falling in the parts per million (ppm) range pnrjournal.com.

Table 2: Example Purity Assessment via LC-MS for Purine Derivatives

| Compound Class/Example | Purity (%) | Analytical Method | Source Reference |

| Purine Derivative 1 | 97 | LC/MS | mdpi.com |

| Purine Derivative 2 | 96 | LC/MS | mdpi.com |

| Purine Derivative 3 | 99 | LC/MS | mdpi.com |

| Purine Derivative 4 | 98 | LC/MS | mdpi.com |

Spectroscopic Investigations of Optoelectronic Properties

The exploration of optoelectronic properties is crucial for applications in areas such as organic electronics, sensors, and bioimaging. Spectroscopic techniques like UV-Vis absorption and photoluminescence, as well as two-photon absorption (2PA) studies, provide critical insights into how these molecules interact with light.

UV-Vis absorption spectroscopy is used to probe the electronic transitions within a molecule, revealing information about the energy levels of electrons and the extent of conjugation in the molecular system acs.orgmdpi.comnih.gov. For purine derivatives, absorption bands typically appear in the ultraviolet and visible regions of the spectrum, with maxima often observed between 250-300 nm and sometimes extending to longer wavelengths (e.g., ~360-367 nm) indicative of intramolecular charge-transfer (ICT) states acs.org. The position and intensity of these absorption bands are sensitive to structural modifications and the surrounding environment, allowing for the estimation of optical band gaps mdpi.com.

Photoluminescence (PL) spectroscopy, conversely, investigates the emission of light by a molecule after excitation. This technique provides data on emission maxima, spectral shapes, and fluorescence quantum yields, which quantify the efficiency of fluorescence acs.orgacs.org. Purine derivatives can exhibit fluorescence in various regions of the visible spectrum, with emission maxima often observed in the blue or green regions acs.orgacs.org. The difference between the absorption and emission maxima, known as the Stokes shift, is also a key parameter, with larger Stokes shifts being advantageous in certain applications to minimize self-absorption acs.org.

Table 3: Representative UV-Vis Absorption and Photoluminescence Properties of Purine Derivatives

| Compound Class/Example | λabs max (nm) | λem max (nm) | Stokes Shift (nm) | Notes | Source Reference |

| Push-pull Purines | ~360–367 | ~430–500 | ~100 | Fluorescence in blue region | acs.org |

| Purine Copolymers | ~250–300, ~360–367 | ~439–448 | Variable | High quantum yields reported | acs.org |

| 6-Oxy Purine Derivatives | Optical gap ~3.9 eV | ~2.0 eV (emission) | N/A | Broad emission band, excitation ~4.66 eV | mdpi.com |

Two-photon absorption (2PA) is a nonlinear optical phenomenon where a molecule simultaneously absorbs two lower-energy photons to reach an excited state, which would typically require a single higher-energy photon nih.govnih.govfsu.edu. This process offers significant advantages for fluorescence microscopy, including improved spatial resolution, deeper tissue penetration, and reduced photobleaching, due to the localized excitation volume created by the focused laser beam nih.govfsu.edu.

2PA studies on purine derivatives aim to quantify their 2PA cross-sections (σ₂PA), typically measured in units of Goeppert-Mayer (GM) researchgate.net. These studies often employ femtosecond laser systems and techniques such as Z-scan or two-photon induced fluorescence (2PF) nih.govnih.gov. The results indicate that certain purine derivatives exhibit substantial 2PA cross-sections, making them promising candidates for applications in two-photon fluorescence microscopy (2PFM) and other advanced imaging techniques acs.orgnih.gov. The 2PA spectra can differ from their single-photon absorption counterparts, often being broader and potentially blue-shifted fsu.edu.

Table 4: Representative Two-Photon Absorption (2PA) Cross-Sections of Purine Derivatives

| Compound Class/Example | 2PA Cross-Section (GM) | Method Used | Source Reference |

| Fluorene Derivative (1) | ~400–600 | Z-scan, Two-Photon Induced Fluorescence | nih.gov |

| DNA Base Analogs (e.g., IXP, 7MG) | 0.1–2.0 | Femtosecond 2PEF, Nonlinear Transmission (NLT) | researchgate.net |

Differential Scanning Calorimetry (DSC) for Thermal Behavior of Purine Derivatives

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with thermal transitions in materials as a function of temperature pressbooks.pub. For purine derivatives, DSC provides critical information regarding their thermal stability, melting points (Tm), and crystallization behavior (Tc) mdpi.comresearchgate.netscielo.brbenchchem.comnih.gov.

In a DSC thermogram, melting processes are typically observed as endothermic peaks, indicating the absorption of heat required to overcome intermolecular forces in the solid state pressbooks.pub. Crystallization, conversely, appears as an exothermic peak, signifying the release of heat as molecules arrange into an ordered structure pressbooks.pub. By analyzing these thermal events, researchers can determine the temperature ranges over which the compounds are stable and identify phase transitions that may influence their physical properties and performance in various applications researchgate.netscielo.brnih.gov. While specific DSC data for this compound derivatives are not extensively detailed in the provided search results, the technique is generally applied to assess the thermal properties of purine compounds mdpi.comresearchgate.netscielo.brbenchchem.com.

Analytical Method Development and Validation for Quantification of Purine Derivatives

The accurate quantification of purine derivatives, whether as active pharmaceutical ingredients, intermediates, or impurities, necessitates the development and rigorous validation of robust analytical methods. Techniques such as High-Performance Liquid Chromatography (HPLC) and LC-MS are commonly employed for this purpose pnrjournal.comitmedicalteam.plnih.gov.

The process of analytical method development involves optimizing parameters to achieve desired performance characteristics, including specificity, sensitivity, and reproducibility. Validation then confirms that the developed method is suitable for its intended use, typically following guidelines such as those set by the International Council for Harmonisation (ICH) pnrjournal.comitmedicalteam.plnih.gov. Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components (e.g., impurities, degradation products).

Linearity: The demonstration of a direct proportional relationship between the analyte concentration and the instrument's response over a defined range (often with R² values > 0.99) itmedicalteam.plnih.gov.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies (typically 96-103%) itmedicalteam.plnih.gov.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (% RSD), which should be low (e.g., < 1-3%) itmedicalteam.plnih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively pnrjournal.comitmedicalteam.pl.

Table 5: Typical Analytical Method Validation Parameters for Purine Derivative Quantification

| Parameter | Typical Range/Value | Example Method | Source Reference |

| Linearity (R²) | > 0.99 | RP-HPLC, LC-MS | itmedicalteam.plnih.gov |

| Accuracy (% Recovery) | 96–103% | RP-HPLC, LC-MS | itmedicalteam.plnih.gov |

| Precision (% RSD) | < 1–3% | RP-HPLC, LC-MS | itmedicalteam.plnih.gov |

| Limit of Quantification (LOQ) | ~200–220 ppm | LC-MS | pnrjournal.com |

Compound Name List

this compound

6-Chloro-9-ethyl-9H-purine

6-Ethoxy-9-ethyl-9H-purine

Purine derivatives

6-Oxy purine derivatives

Push-pull purines

Purine-containing copolymers

9-ethyl-8-oxoguanine

Valaciclovir (related purine-like structure)

Advanced Applications As a Synthetic Building Block in Organic and Medicinal Chemistry Research

Role as a Key Intermediate in the Synthesis of Diverse Purine (B94841) Derivatives and Nucleoside Analogs

The 9-Ethyl-9H-purine structure is a recurring motif in the synthesis of diverse libraries of purine derivatives. While not always a reactive intermediate in a multi-step synthesis, the N9-ethylated purine core serves as a fundamental template upon which molecular complexity is built. The synthesis of novel this compound derivatives is a common strategy for developing compounds with potential anti-tumor activities. In these synthetic campaigns, the purine ring is often constructed or modified with the N9-ethyl group already in place or introduced early in the synthetic sequence.

For instance, research into potential anticancer agents has involved the synthesis of various 2,6,9-trisubstituted purines, where the N9 position is occupied by an ethyl group among other alkyl chains. These studies focus on exploring the pharmacological effects of substitutions at the C2 and C6 positions, using the 9-ethyl-purine backbone as a constant to probe the structure-activity relationships of other parts of the molecule. This approach underscores the role of this compound as a foundational scaffold rather than a reactive precursor. Its stability and influence on the electronic properties of the purine ring make it an ideal base for constructing libraries of compounds for high-throughput screening and medicinal chemistry research.

Utilization as a Versatile Scaffold for the Rational Design and Synthesis of Bioactive Molecules

The inherent bioactivity of the purine ring system, combined with the specific lipophilicity and steric profile conferred by the N9-ethyl group, makes this compound an attractive scaffold for the rational design of new bioactive molecules.

While the purine scaffold is a privileged structure in medicinal chemistry and has been used to target a wide range of enzymes, its application in the specific design of protease inhibitors based on a this compound core is not extensively documented in the current scientific literature. The design and synthesis of protease inhibitors often involve scaffolds that mimic the transition state of peptide bond cleavage, and while purine derivatives have been explored as inhibitors for other enzyme classes like kinases, their role as a primary scaffold for protease inhibition remains a largely unexplored area of research.

The 9-alkyl-9H-purine scaffold has been successfully employed in the development of novel anti-inflammatory agents. A notable example is the design of 9-cinnamyl-9H-purine analogues, which were synthesized to inhibit the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway nih.gov. This research demonstrated that by integrating elements of known anti-inflammatory natural products with the purine core, it is possible to create potent inhibitors of inflammatory processes nih.gov. One derivative, compound 5e , was identified as a particularly effective agent that disrupts the TLR4–MyD88 protein interaction, leading to the suppression of the NF-κB signaling pathway nih.gov. This work highlights the potential of the 9-substituted-purine scaffold as a platform for creating new therapeutics for inflammatory diseases nih.gov.

Beyond medicine, the this compound scaffold has found application in material science. Researchers have synthesized highly fluorescent, purine-containing conjugated copolymers with tunable optoelectronic properties nih.govmdpi.com. In this context, a 9-hexyl-9H-purine derivative was used as a key building block nih.gov. The purine unit, flanked by alkylthiophenes, creates a monomer that can be readily copolymerized with various conjugated comonomers nih.govmdpi.com. The choice of comonomer and the electronic nature of the purine scaffold allow for the precise tuning of the photophysical properties of the resulting copolymers, achieving optical bandgaps ranging from 1.96–2.46 eV and high photoluminescent quantum yields mdpi.com. These materials are promising for applications in organic electronic devices mdpi.com. The use of direct arylation polymerization further highlights the utility of the purine scaffold in creating fully conjugated polymers for advanced material applications mdpi.com.

Antimetabolites are compounds that interfere with normal metabolic processes, often by mimicking endogenous molecules, thereby disrupting pathways essential for cell proliferation nih.govnih.gov. The structural similarity of this compound to natural purines makes its derivatives prime candidates for investigation as antimetabolites. A series of novel this compound derivatives (EPDs) were synthesized and screened for their ability to inhibit the proliferation of various tumor cells in vitro. These studies confirmed that certain derivatives exhibited significant dose-dependent inhibitory effects on the growth of cervical, osteosarcoma, and ovarian cancer cell lines. This anti-proliferative activity suggests that these compounds may act as antimetabolites, interfering with the synthesis or function of nucleic acids and disrupting the cell cycle, thus providing valuable tools for investigating cell proliferation pathways nih.govnih.gov.

Systematic Exploration of Structure-Activity Relationships (SAR) in Derivatization for Enhanced Potency and Selectivity

The development of bioactive molecules from the this compound scaffold is heavily reliant on the systematic exploration of structure-activity relationships (SAR). By synthesizing series of related compounds and evaluating their biological activity, researchers can identify the key structural features responsible for potency and selectivity.

For the this compound derivatives screened for anti-tumor activity, SAR studies revealed that specific substitutions on the purine core were crucial for their efficacy. For example, the presence of a trifluoromethoxy group or a trifluoromethyl group on a phenyl ring attached to the purine was found to be responsible for significant activity against cervical cancer cells. In contrast, an isopropoxy group was influential in inhibiting the proliferation of osteosarcoma and ovarian cancer cells. These findings provide a clear roadmap for the rational design of next-generation compounds with enhanced potency and targeted selectivity.

The table below summarizes the findings from a study on this compound derivatives and their anti-proliferative effects on CaSki cervical cancer cells.

| Compound ID | R Group (Substitution) | % Cell Viability at 100 µM |

| 4a | 4-methoxy | ~60% |

| 4b | 4-(trifluoromethoxy) | ~20% |

| 4c | 4-fluoro | ~55% |

| 4d | 4-chloro | ~45% |

| 4e | 4-bromo | ~40% |

| 4f | 4-isopropoxy | ~70% |

| 4g | 4-(trifluoromethyl) | ~25% |

Data derived from in vitro anti-tumor activity studies of novel this compound derivatives. Lower cell viability indicates higher anti-proliferative activity.

This systematic approach of modifying the scaffold and correlating the structural changes with biological outcomes is fundamental to optimizing the therapeutic potential of this compound-based compounds.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns. For instance, this compound derivatives exhibit characteristic shifts for the ethyl group (e.g., δ ~1.4 ppm for CH₃ and δ ~4.3 ppm for CH₂ in ¹H NMR) .

- X-ray Crystallography : SHELXL (part of the SHELX suite) is widely used for refining crystal structures. Ensure high-resolution data collection and twinning analysis for accurate determination of molecular geometry .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic

Refer to safety data sheets (SDS) for related purine derivatives. Key precautions include:

- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Proper disposal of waste via approved chemical waste protocols.

- Storage in airtight containers away from light and moisture .

How can researchers design experiments to elucidate the antitumor mechanisms of this compound derivatives?

Q. Advanced

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) and compare with normal cells to assess selectivity.

- Target identification : Use molecular docking or pull-down assays to identify binding partners (e.g., kinases, DNA topoisomerases).

- Pathway analysis : Employ transcriptomics or proteomics to map affected signaling pathways (e.g., apoptosis, cell cycle arrest) .

What strategies resolve discrepancies in reported biological activities of this compound analogs?

Q. Advanced

- Comparative analysis : Replicate experiments under standardized conditions (e.g., cell line, dosage, exposure time).

- Data validation : Apply statistical tests (e.g., ANOVA, t-tests) to assess significance of observed differences .

- Systematic reviews : Critically evaluate literature for methodological variations (e.g., purity of compounds, assay protocols) .

How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Q. Advanced

- DFT calculations : Optimize molecular geometries and calculate frontier orbital energies (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Docking studies : Simulate interactions with catalytic metal centers (e.g., Rh or Pd complexes) to design regioselective reactions .

What methodological considerations are critical in SAR studies of this compound derivatives?

Q. Advanced

- Substituent variation : Synthesize analogs with modifications at positions 2, 6, and 9 to map structure-activity relationships.

- Bioactivity correlation : Use multivariate regression to link electronic (e.g., Hammett σ) or steric parameters with biological endpoints (e.g., IC₅₀) .

How to optimize reaction conditions for regioselective functionalization of this compound?

Q. Advanced

- Catalyst screening : Test Rh(I) or Pd(0) complexes for C-H activation or cross-coupling efficiency.

- Solvent effects : Evaluate polar aprotic solvents (e.g., DMF, toluene) to enhance reaction rates.

- Temperature control : Use reflux conditions for Suzuki couplings (≥110°C) or room temperature for milder reactions .

What statistical approaches validate experimental data in this compound research?

Q. Methodology

- Hypothesis testing : Apply t-tests or Mann-Whitney U tests for pairwise comparisons of biological activity.

- Multivariate analysis : Use principal component analysis (PCA) to reduce dimensionality in spectroscopic or pharmacological datasets .

How to conduct a systematic review of this compound’s pharmacological properties?

Q. Methodology

- Literature search : Use databases like PubMed and Google Scholar with keywords "this compound" + "antitumor" or "kinase inhibitor."

- Inclusion criteria : Prioritize peer-reviewed studies with full experimental details.

- Data synthesis : Tabulate IC₅₀ values, synthetic yields, and spectroscopic data for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.